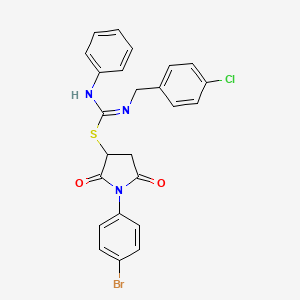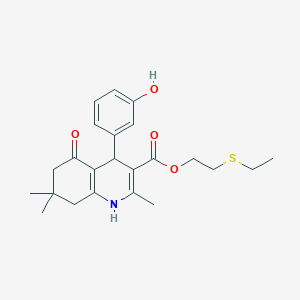![molecular formula C29H27Cl2N3O B11094738 4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine](/img/structure/B11094738.png)
4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine is a complex organic compound that features a morpholine ring attached to a dichlorophenyl group, which is further connected to a bis(indolyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine typically involves multiple steps, starting with the preparation of the indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivatives are then subjected to further functionalization to introduce the bis(indolyl)methyl group.
The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where chlorine atoms are added to the phenyl ring. Finally, the morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moieties can yield indole-2,3-diones, while reduction can produce dihydroindole derivatives .
Scientific Research Applications
4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol: This compound features a similar bis(indolyl)methyl moiety but with a methoxyphenol group instead of a dichlorophenyl group.
Indole-3-carbaldehyde derivatives: These compounds share the indole core structure and are used in various chemical and biological applications.
Uniqueness
4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine is unique due to the presence of both the dichlorophenyl and morpholine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27Cl2N3O |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
4-[2-[bis(2-methyl-1H-indol-3-yl)methyl]-4,6-dichlorophenyl]morpholine |
InChI |
InChI=1S/C29H27Cl2N3O/c1-17-26(20-7-3-5-9-24(20)32-17)28(27-18(2)33-25-10-6-4-8-21(25)27)22-15-19(30)16-23(31)29(22)34-11-13-35-14-12-34/h3-10,15-16,28,32-33H,11-14H2,1-2H3 |
InChI Key |
IGOXQSWBRMVAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)Cl)N4CCOCC4)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B11094665.png)
![2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]](/img/structure/B11094673.png)
![4-Nitrobenzyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094680.png)
![4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11094687.png)
![4-iodo-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11094691.png)
![(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11094697.png)
![2-(Dichloromethyl)-4,6-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B11094705.png)
![4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide](/img/structure/B11094713.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B11094719.png)

![2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol](/img/structure/B11094734.png)

![N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine](/img/structure/B11094754.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11094756.png)
